molecular formula C12H9FN4O B11263651 3-(2-fluorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

3-(2-fluorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B11263651
M. Wt: 244.22 g/mol
InChI Key: CKMKHFDDRHKWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives, possibly altering the electronic properties of the compound.

    Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, can modify the functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole may impart unique electronic properties, potentially enhancing its biological activity or stability compared to its chloro or bromo analogs.

Properties

Molecular Formula

C12H9FN4O

Molecular Weight

244.22 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H9FN4O/c1-7-6-10(16-15-7)12-14-11(17-18-12)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,15,16)

InChI Key

CKMKHFDDRHKWAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.